![molecular formula C16H24O B14214020 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol CAS No. 823215-17-4](/img/structure/B14214020.png)
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol is an organic compound characterized by the presence of a butenol structure attached to a phenyl ring substituted with two isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol typically involves the reaction of 3,5-di(propan-2-yl)benzaldehyde with a suitable reagent to form the butenol structure. Common reagents used in this synthesis include Grignard reagents or organolithium compounds. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-one.
Reduction: Formation of 3-[3,5-Di(propan-2-yl)phenyl]butan-1-ol.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-ol, 3-phenyl- (Cinnamyl alcohol): Similar structure but lacks the isopropyl groups.
3-Phenylprop-2-en-1-ol: Similar backbone but different substitution pattern on the phenyl ring.
Uniqueness
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol is unique due to the presence of two isopropyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
CAS-Nummer |
823215-17-4 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
3-[3,5-di(propan-2-yl)phenyl]but-2-en-1-ol |
InChI |
InChI=1S/C16H24O/c1-11(2)14-8-15(12(3)4)10-16(9-14)13(5)6-7-17/h6,8-12,17H,7H2,1-5H3 |
InChI-Schlüssel |
ZERMCAJJOQUEID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)C(=CCO)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)
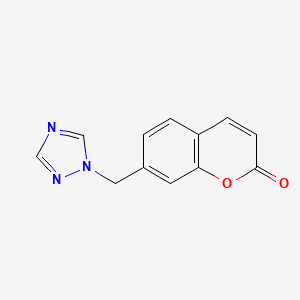
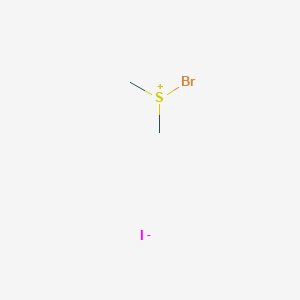

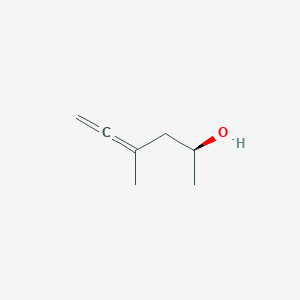
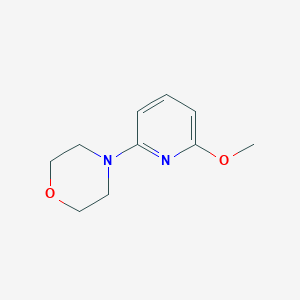
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
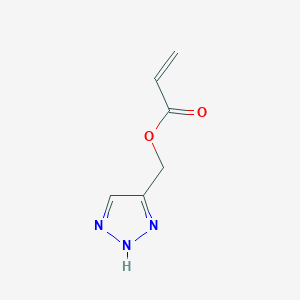
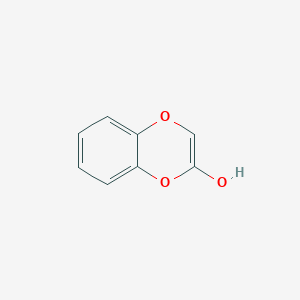
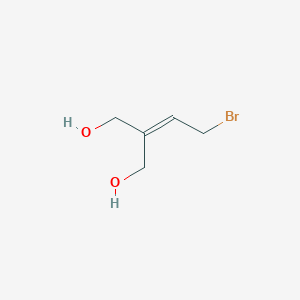
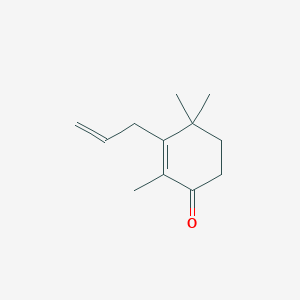
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)

